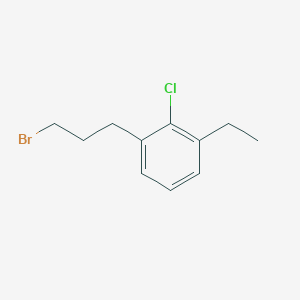

1-(3-Bromopropyl)-2-chloro-3-ethylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Bromopropyl)-2-chloro-3-ethylbenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons It is characterized by the presence of a benzene ring substituted with a bromopropyl group, a chlorine atom, and an ethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)-2-chloro-3-ethylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-ethylbenzene followed by chlorination. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a chlorinating agent like thionyl chloride or phosphorus pentachloride. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve overall productivity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Bromopropyl)-2-chloro-3-ethylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common nucleophiles include hydroxide ions, amines, and thiols.

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the halogen atoms, replacing them with hydrogen atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea are commonly used. The reactions are typically carried out in polar solvents like ethanol or water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Nucleophilic Substitution: Products include alcohols, amines, and thiols.

Oxidation: Products include carboxylic acids and aldehydes.

Reduction: Products include dehalogenated hydrocarbons.

Applications De Recherche Scientifique

1-(3-Bromopropyl)-2-chloro-3-ethylbenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.

Material Science: It is utilized in the synthesis of polymers and other advanced materials.

Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

Mécanisme D'action

The mechanism of action of 1-(3-Bromopropyl)-2-chloro-3-ethylbenzene involves its interaction with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ethyl group can undergo metabolic transformations, further influencing the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(3-Bromopropyl)-2-chlorobenzene: Lacks the ethyl group, leading to different reactivity and applications.

1-(3-Bromopropyl)-3-ethylbenzene: The position of the chlorine atom is different, affecting its chemical behavior.

1-(3-Chloropropyl)-2-bromo-3-ethylbenzene: The positions of the bromine and chlorine atoms are swapped, leading to variations in reactivity.

Uniqueness

1-(3-Bromopropyl)-2-chloro-3-ethylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the ethyl group, allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research.

Activité Biologique

1-(3-Bromopropyl)-2-chloro-3-ethylbenzene is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, includes both bromine and chlorine substituents on a benzene ring, which may influence its interaction with biological systems. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, potential applications in medicine, and relevant case studies.

- Molecular Formula : C11H15BrCl

- Molecular Weight : 243.15 g/mol

- IUPAC Name : this compound

- Structural Formula :

The biological activity of this compound primarily arises from its ability to interact with various biological targets:

- Enzyme Inhibition : The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzymatic activity. This property is particularly useful in drug design where enzyme inhibition is a therapeutic target.

- Receptor Binding : The compound may interact with specific receptors in the body, potentially acting as an antagonist or agonist depending on the receptor type. Preliminary studies suggest it could have an effect on muscarinic acetylcholine receptors, which are involved in numerous physiological processes including cognition and muscle contraction .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For instance, it was found to inhibit cell proliferation in breast cancer cells by inducing apoptosis through the modulation of signaling pathways associated with cell survival.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of various halogenated compounds, including this compound. The results indicated that this compound effectively reduced the viability of MCF-7 breast cancer cells in a dose-dependent manner. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress and subsequent apoptosis.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Induces apoptosis via ROS production |

| Control (untreated) | >100 | N/A |

Toxicological Profile

While the biological activity presents promising therapeutic potential, it is crucial to evaluate the toxicity associated with this compound. Preliminary toxicity assessments indicate that at higher concentrations, the compound may exhibit cytotoxic effects on non-cancerous cell lines as well, highlighting the need for careful dosage considerations in therapeutic applications .

Applications in Medicine

Given its biological activity, this compound could serve as a lead compound in the development of new anticancer agents or drugs targeting specific receptors within the central nervous system. Its ability to inhibit enzymes involved in cancer progression makes it a candidate for further research and optimization.

Propriétés

Formule moléculaire |

C11H14BrCl |

|---|---|

Poids moléculaire |

261.58 g/mol |

Nom IUPAC |

1-(3-bromopropyl)-2-chloro-3-ethylbenzene |

InChI |

InChI=1S/C11H14BrCl/c1-2-9-5-3-6-10(11(9)13)7-4-8-12/h3,5-6H,2,4,7-8H2,1H3 |

Clé InChI |

AJJXMXQDTLHXGK-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C(=CC=C1)CCCBr)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.